molecular formula C12H14O4 B1584189 Vanillin isobutyrate CAS No. 20665-85-4

Vanillin isobutyrate

Cat. No. B1584189
CAS RN: 20665-85-4
M. Wt: 222.24 g/mol
InChI Key: BGKAKRUFBSTALK-UHFFFAOYSA-N
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Description

Vanillin isobutyrate, also known as Isobutavan®, is a synthetic ingredient used in perfumery . It is colorless to slightly yellow and has a heavy, sweet, vanillin, nutmeg odor . It is used especially in white soap applications where discoloration might occur . This product is an excellent substitute for vanillin/ethyl vanillin because it is totally color stable . It has a sweet, creamy vanillic character reminiscent of white chocolate, cream soda, and a soft apricot feeling .


Synthesis Analysis

Vanillin isobutyrate can be synthesized by reacting methyl vanillin or ethyl vanillin with isobutyrate at a temperature of 60-120°C, using an alkali metal salt of low-grade carboxylic acid as a catalyst . The method is easy to operate, does not require any solvent, has a short reaction time, a simple post-treatment process, high product yield, good quality, short production period, low energy consumption, low cost, low environmental pollution, and is suitable for large-scale industrial production .


Molecular Structure Analysis

The molecular structure of vanillin isobutyrate has been studied using infrared spectroscopy . The students in the study proposed possible outcomes for the reaction of vanillin isobutyrate with a hydride source, ran the reaction, isolated the product, and acquired its infrared spectrum .


Chemical Reactions Analysis

In a laboratory experiment, first-semester organic chemistry students used mechanistic reasoning to propose possible outcomes for the reaction of vanillin isobutyrate with a hydride source . The students subsequently ran the reaction, isolated the product, and acquired its infrared spectrum .


Physical And Chemical Properties Analysis

Vanillin isobutyrate is a colorless to slightly yellow liquid or solid with a heavy, sweet, vanillin, nutmeg odor . It has a sweet, creamy vanillic character reminiscent of white chocolate, cream soda, and a soft apricot feeling .

Scientific Research Applications

Biotechnological Production

Vanillin, a key component in vanillin isobutyrate, is significant in biotechnological applications. It's used in foods, beverages, perfumes, and pharmaceuticals. Biotechnological production methods include bioconversion of lignin, phenolic stilbenes, isoeugenol, eugenol, ferulic acid, or aromatic amino acids, and de novo biosynthesis using fungi, bacteria, plant cells, or genetically engineered microorganisms (Priefert, Rabenhorst, & Steinbüchel, 2001).

Gastroprotective Activity

Vanillin exhibits gastroprotective activity, especially in ethanol-induced gastric ulcers in rats. It reduces gastric secretion and acidity, enhances mucosal defense, and suppresses inflammation and oxidative stress (Al Asmari et al., 2015).

Extraction from Aqueous Solutions

A study on the extraction of vanillin from aqueous solutions using a flat-sheet supported liquid membrane (FSSLM) system demonstrated efficient vanillin extraction, highlighting its potential for industrial applications (Zidi et al., 2011).

Use as a Renewable Chemical

Vanillin serves as a building block for the chemical industry, particularly in the synthesis of bio-based polymers. It's one of the few molecular phenolic compounds manufactured on an industrial scale from biomass (Fache, Boutevin, & Caillol, 2016).

Fragrance Biotechnology

Vanillin is crucial in fragrance biotechnology, used in food additives, beverages, pharmaceutical formulations, and various personal and home-use products. Biotechnological production of vanillin focuses on optimizing production from ferulic acid (Banerjee & Chattopadhyay, 2018).

Antioxidant and Protective Effects

Vanillin demonstrates natural antioxidant properties and offers protection against oxidative damage. Its role in ameliorating metribuzin-induced toxicity in rats highlights its potential as a protective agent against environmental stressors (Kadeche et al., 2016).

Biotransformation for Production

A study on Pseudomonas chlororaphis transforming isoeugenol to vanillin presents a biotechnological approach to vanillin production. This strain shows promise for efficient vanillin production, offering an alternative to chemical synthesis (Kasana et al., 2007).

Anti-Cancer Potential

Vanillin's effect on gene expression in human hepatocarcinoma cells suggests anti-cancer potential. It regulates genes involved in cell cycle and apoptosis, suppressing the activity of the AP-1 transcription factor and the phosphorylation of ERK, implicating its role in cancer therapy (Cheng et al., 2007).

Biobased Polymers

Vanillin is significant in the preparation of renewable polymers. It's a biobased aromatic compound industrially available for polymer synthesis, highlighting its relevance in sustainable material science (Fache, Boutevin, & Caillol, 2015).

Safety And Hazards

Vanillin isobutyrate may form combustible dust concentrations in air . Dust can form an explosive mixture with air. Thermal decomposition can lead to the release of irritating gases and vapors . It is recommended to avoid dust formation, avoid breathing mist, gas or vapors, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

The future directions for vanillin biosynthesis include the use of inexpensive precursors . Vanillin, one of the few biobased aromatic compounds available on an industrial level, is an attractive candidate for the synthesis of biobased polymers and polymer building blocks . The biological production of vanillin from renewable resources through microbial fermentation has gained great attention owing to its high selectivity and environmentally friendly properties .

properties

IUPAC Name

(4-formyl-2-methoxyphenyl) 2-methylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O4/c1-8(2)12(14)16-10-5-4-9(7-13)6-11(10)15-3/h4-8H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGKAKRUFBSTALK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)OC1=C(C=C(C=C1)C=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9047201
Record name 4-Formyl-2-methoxyphenyl isobutyrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9047201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid, colourless liquid with a heavy, sweet, creamy, vanilla-nutmeg odour
Record name Propanoic acid, 2-methyl-, 4-formyl-2-methoxyphenyl ester
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Vanillin isobutyrate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/879/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

165.00 to 166.00 °C. @ 2.00 mm Hg
Record name Vanillin isobutyrate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037681
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

slightly, insoluble in water; soluble in organic solvents, oils, miscible at room temperature (in ethanol)
Record name Vanillin isobutyrate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037681
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name Vanillin isobutyrate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/879/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.110-1.136
Record name Vanillin isobutyrate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/879/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

Vanillin isobutyrate

CAS RN

20665-85-4
Record name Isobutavan
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20665-85-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Vanillin isobutyrate
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propanoic acid, 2-methyl-, 4-formyl-2-methoxyphenyl ester
Source EPA Chemicals under the TSCA
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Record name 4-Formyl-2-methoxyphenyl isobutyrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9047201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-formyl-2-methoxyphenyl isobutyrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.039.945
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name VANILLIN ISOBUTYRATE
Source FDA Global Substance Registration System (GSRS)
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Record name Vanillin isobutyrate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037681
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
53
Citations
HD Bendorf, G Arredondo - Journal of Chemical Education, 2023 - ACS Publications
In this laboratory experiment, first-semester organic chemistry students use mechanistic reasoning to propose possible outcomes for the reaction of vanillin isobutyrate with a hydride …
Number of citations: 3 pubs.acs.org
CR Sahoo, SK Paidesetty, S Sarathbabu… - Journal of …, 2022 - Taylor & Francis
… Finally, DCM was evaporated from the mixture and the rest contents were poured into ice-cold water to get vanillin isobutyrate. The obtained product was structurally confirmed by the …
Number of citations: 13 www.tandfonline.com
Y Wang, Z Wang, Q Xue, L Zhen, Y Wang, J Cao, Y Liu… - Food Chemistry, 2023 - Elsevier
… , 6′-O-caffeoylarbutin, 1,4-dihydroxy-2-naphthoic acid, robustaside A, kaempferol-3-O-β-d-glucoside, azelaic acid, dunalianoside E, sebacic acid, quercetin, and vanillin isobutyrate …
Number of citations: 5 www.sciencedirect.com
U Herweck, H Zimmerman, J Reichling - Journal of Chromatography A, 1992 - Elsevier
… Grignard reaction of vanillin isobutyrate (obtainable through esterification of vanillin with isobutyryl chloride) with vinylmagnesium bromide gave racemic Eul [3]. Esterification of Eul with …
Number of citations: 2 www.sciencedirect.com
G Reineccius - Source Book of Flavors, 1994 - Springer
… 4-Formyl-2-methoxyphenyl (see Vanillin isobutyrate, … Isobutyric acid, ester with (see Vanillin isobutyrate, … (see Vanillin isobutyrate, 5(2-hydroxy- …
Number of citations: 0 link.springer.com
G Mosciano - Perfumer and Flavorist, 2003 - img.perfumerflavorist.com
Source: Oxford Organics FEMA# 3279, CAS# 19788-49-9, Artificial, Not found to occur in nature Odor:@ 0.1 percent. Diffusive, strong sulfurous and alliaceous, meaty/brothy with fishy …
Number of citations: 1 img.perfumerflavorist.com
M Zviely - KIRK-OTHMER CHEMICAL TECHNOLOGY OF …, 2013 - academia.edu
Aroma chemicals are an important group of organic molecules used as ingredients in flavor and fragrance composition. Aroma chemicals consist of natural, nature-identical, and …
Number of citations: 6 www.academia.edu
J Xu, K Liu, C Zhang - Trends in Food Science & Technology, 2021 - Elsevier
… gas sensors was employed to simulate the mammalian olfactory system, and analyzed 21 kinds of VOCs, such as amyl acetate, ethanol, ether, valeric acid, lemon oil, vanillin isobutyrate…
Number of citations: 63 www.sciencedirect.com
A Sanders, JM Crowther - 1997
Number of citations: 2
MT King, D Harnasch - Unpublished report submitted by EFFA to FLAVIS …, 1997
Number of citations: 8

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